Hydroxyprocaine

Description

Historical Trajectory and Development of Local Anesthetics with Reference to Hydroxyprocaine

The development of local anesthetics is a significant chapter in medical history, beginning with the use of cocaine, the first such agent, in 1884. wikipedia.orgnih.gov While effective, the toxicity and addictive potential of cocaine spurred a dedicated search for safer, synthetic substitutes. nih.govijhns.com This research led to the synthesis of the first major class of synthetic local anesthetics, the amino esters. A pivotal breakthrough in this era was the creation of procaine (B135) in 1904, which offered a much less toxic profile than cocaine. wikipedia.orgmedscape.com

Following the synthesis of procaine, chemists and pharmacologists developed numerous derivatives in an effort to enhance potency and modify duration of action. This compound emerged within this context as a procaine analog. nih.gov It was developed as part of the ongoing scientific endeavor to find local anesthetic agents with improved properties. annualreviews.org A scientific paper from 1956 detailed a study of its local anaesthetic properties and toxicity in comparison to hydroxyamethocaine. nih.gov By 1960, it was noted for its use in infiltration anesthesia. rsc.org Early research also explored applications beyond simple anesthesia, including its combination with penicillin in studies related to treating conditions like leprosy and tuberculosis, demonstrating an early interest in its antibacterial properties. ncats.io

Classification within the Local Anesthetic Class: Amino Esters

Local anesthetics are broadly categorized into two main chemical classes based on the nature of the linkage between the aromatic portion and the intermediate chain of the molecule: amino esters and amino amides. wikipedia.orgmedscape.comnih.gov this compound is classified as an amino ester. ontosight.ai

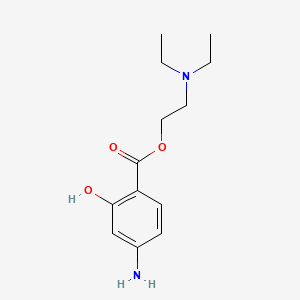

The key structural feature of an amino ester is the ester bond (-COO-) that connects the lipophilic aromatic ring to the intermediate chain. nih.gov This linkage is susceptible to hydrolysis by pseudocholinesterase enzymes found in the blood plasma, which is the primary route of metabolism for this class of drugs. wikipedia.orgmedscape.com In contrast, amino amides possess a more stable amide bond (-NHCO-). medscape.com Structurally, this compound is a benzoic acid ester derivative, specifically a 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate. The presence of a hydroxyl (-OH) group on the aromatic ring is a distinguishing feature.

Below is a table summarizing the general characteristics of the two main local anesthetic classes.

| Feature | Amino Esters | Amino Amides |

| Chemical Linkage | Ester (-COO-) | Amide (-NHCO-) |

| Metabolism | Hydrolyzed in plasma by pseudocholinesterases | Metabolized in the liver by microsomal enzymes |

| Chemical Stability in Solution | Less stable | More stable |

| Allergenic Potential | Higher, due to the metabolite para-aminobenzoic acid (PABA) | Extremely low |

| Examples | Procaine, Cocaine, Tetracaine, This compound | Lidocaine (B1675312), Bupivacaine (B1668057), Ropivacaine (B1680718), Mepivacaine |

This table presents generalized data for the two classes of local anesthetics. wikipedia.orgmedscape.comnih.gov

Contemporary Research Significance and Unaddressed Inquiries regarding this compound

In contemporary anesthesiology, this compound is not a widely utilized agent, with much of the focus having shifted to the amino amide class of drugs. ncats.iowikipedia.org However, it remains a compound of scientific interest, particularly in specialized areas of research. Recent studies have focused less on its clinical anesthetic efficacy and more on its fundamental physicochemical properties. For instance, research has been conducted on the solid-state characteristics of this compound hydrochloride, identifying and characterizing its polymorphic and pseudopolymorphic crystal forms. researchgate.net Such research is significant because different crystalline forms of a drug can affect its stability, solubility, and bioavailability. researchgate.net The compound has also been used as a model in the study of chemical processes like esterification.

Several unaddressed inquiries regarding this compound persist. The specific reasons for its decline in mainstream clinical use in favor of other agents are not extensively detailed in modern literature, presenting a historical and pharmacological question. Furthermore, the antibacterial properties noted in early combination therapies suggest a potential that was never fully explored. ncats.io A modern re-evaluation of this property in the context of rising antibiotic resistance could be a potential avenue for future investigation.

More broadly, the field of local anesthetic research continues to grapple with unresolved questions, such as the subtle mechanisms of neurotoxicity and the precise molecular interactions with sodium channels. nih.govsmarttots.org While much of this research focuses on currently used anesthetics, the unique structural properties of older compounds like this compound could potentially offer insights into these fundamental questions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16/h5-6,9,16H,3-4,7-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSCYMOJHVOGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197591 | |

| Record name | Hydroxyprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-53-6 | |

| Record name | Hydroxyprocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyprocaine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyprocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyprocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12LGO1XVPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Hydroxyprocaine

Voltage-Gated Sodium Channel Interactions

The primary anesthetic action of Hydroxyprocaine is derived from its ability to block voltage-gated sodium channels in neuronal membranes. These channels are crucial for the initiation and propagation of action potentials, the fundamental signals of the nervous system. frontiersin.orgnih.gov By inhibiting these channels, this compound effectively prevents nerve impulse transmission, leading to a temporary and reversible loss of sensation. rsc.org

Binding Site Characterization within Neuronal Membranes

Local anesthetics, including ester derivatives like this compound, are understood to bind to a specific receptor site within the inner pore of the voltage-gated sodium channel. frontiersin.orgnih.gov The binding site is accessible from the intracellular side of the neuronal membrane. nih.gov This requires the un-ionized, lipid-soluble form of the drug to first pass through the cell membrane. nih.gov Once inside the cell, the molecule can become ionized and bind to the open state of the sodium channel. nih.gov

The binding affinity of local anesthetics is influenced by the conformational state of the channel, which can be resting, open, or inactivated. nysora.com The modulated receptor hypothesis suggests that these drugs bind with higher affinity to the open and inactivated states of the channel than to the resting state. frontiersin.orglibretexts.org For this compound, which is structurally similar to procaine (B135), the presence of a hydroxyl group may alter its binding affinity or ionization state, potentially influencing its interaction with key amino acid residues, such as a critical phenylalanine residue in domain IV's S6 segment of the channel protein. frontiersin.org

Table 1: Research Findings on Voltage-Gated Sodium Channel Interactions

| Interaction Aspect | Detailed Finding | Implication for this compound |

| Binding Location | The receptor for local anesthetics is located on the intracellular side of the sodium channel, within the pore. nih.gov | This compound must cross the neuronal membrane to reach its site of action. |

| Channel State | Local anesthetics show higher affinity for open and inactivated sodium channels compared to the resting state (Use-Dependent Block). nih.govnih.gov | The block is more pronounced in rapidly firing nerves, as they have more channels in the open and inactivated states. |

| Molecular Interaction | The drug molecule physically or allosterically occludes the channel, preventing sodium ion passage. frontiersin.org | This directly inhibits the generation of an action potential. rsc.org |

| Structural Influence | The hydroxyl group on this compound's aromatic ring may alter binding affinity compared to its parent compound, procaine. | This structural difference could affect the potency and duration of the anesthetic effect. |

Modulation of Sodium Ion Influx and Action Potential Propagation

The binding of this compound to the voltage-gated sodium channel stabilizes the channel in its inactivated state. This action prevents the influx of sodium ions that is necessary for the rapid depolarization phase of an action potential. ontosight.ainumberanalytics.com When a nerve is stimulated, the membrane potential must reach a certain threshold to trigger an action potential. mdpi.com By blocking a sufficient number of sodium channels, this compound increases this threshold and slows the rate of depolarization. nih.gov

Consequently, the propagation of the action potential along the nerve fiber is halted. rsc.org This failure to conduct the nerve impulse prevents the pain signal from reaching the central nervous system, resulting in localized anesthesia. ontosight.ai The effect is reversible, and normal nerve function is restored as the drug diffuses away from the nerve and is metabolized. rsc.org

Non-Sodium Channel Mediated Pharmacological Modulations

Interactions with Ligand-Gated Ion Channels

Ligand-gated ion channels, which are activated by the binding of neurotransmitters, are also modulated by local anesthetics. This includes inhibitory effects on N-Methyl-D-Aspartate (NMDA) receptors and nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov

Nicotinic acetylcholine receptors (nAChRs), another family of ligand-gated ion channels, are also known targets for anesthetic agents. nih.gov The primary effect of local anesthetics on these receptors is inhibitory. nih.gov This modulation can affect synaptic transmission at various sites, including autonomic ganglia. nih.gov Studies have shown that local anesthetics can inhibit different subtypes of nAChRs, with neuronal receptors often being more sensitive than those found at the neuromuscular junction. nih.gov While specific data on this compound is limited, the general inhibitory action of local anesthetics on nAChRs suggests a potential for this compound to modulate cholinergic transmission. libretexts.org

Table 2: Overview of Non-Sodium Channel Interactions by Related Local Anesthetics

| Receptor Target | Local Anesthetic Studied | Observed Pharmacological Effect | Reference |

| NMDA Receptor | Procaine, Tetracaine | Reversible, noncompetitive antagonism of NMDA-induced currents. | nih.gov |

| Nicotinic Acetylcholine Receptor | General Anesthetics | General inhibitory effect on receptor function, modulating synaptic transmission. | nih.govnih.gov |

| Voltage-Gated Potassium Channels | Lidocaine (B1675312), Bupivacaine (B1668057) | Blockade of transient and sustained potassium currents. | nih.gov |

| Voltage-Gated Calcium Channels | Tetracaine | Blockade of high-voltage-activated calcium channels. | nih.govorthobullets.com |

Impact on Other Receptor Systems (e.g., GPCRs, TLR4)

The influence of local anesthetics extends to other critical receptor systems involved in signaling and inflammation.

G-Protein Coupled Receptors (GPCRs): Several studies have shown that local anesthetics can inhibit signaling through various G-protein-coupled receptors. frontiersin.orgnih.gov For instance, lidocaine has been shown to inhibit the function of Gq-coupled receptors, such as muscarinic acetylcholine M1 receptors. nih.govorthobullets.com This inhibition appears to interfere with the function of the Gα(q) protein subunit. orthobullets.com Given that procaine and other local anesthetics can regulate cellular factors like GPCRs, it is hypothesized that this compound may share this capability, potentially affecting a wide range of cellular responses mediated by these receptors. news-medical.netresearchgate.net

Toll-Like Receptor 4 (TLR4): Local anesthetics have demonstrated anti-inflammatory properties, which may be partly mediated by their interaction with Toll-like receptors (TLRs). nih.gov TLR4, which recognizes lipopolysaccharide (LPS) from bacteria, is a key initiator of the innate immune response. Some local anesthetics, such as lidocaine, have been shown to down-regulate TLR4 expression and inhibit TLR4 signaling pathways, thereby reducing the production of pro-inflammatory cytokines. researchgate.netnih.gov This interaction suggests a potential mechanism by which this compound could exert anti-inflammatory effects.

| Receptor System | Interaction with Related Local Anesthetics (e.g., Procaine, Lidocaine) | Potential Implication for this compound |

| Serotonin Receptor (5-HT3a) | Antagonism, inhibition of ion channel activity. ncats.iodrugbank.comnih.gov | Potential modulation of neurotransmission and contribution to analgesic effects. |

| Calcium-Activated K+ Channels | Blockade of channels. drugbank.comdrugbank.com | Possible prolongation of action potential duration and modulation of cellular excitability. |

| GPCRs (e.g., Muscarinic M1) | Inhibition of Gq-coupled receptor signaling. nih.govorthobullets.com | Broad influence on various cellular signaling pathways. |

| Toll-Like Receptor 4 (TLR4) | Down-regulation and inhibition of signaling pathway. researchgate.netnih.gov | Potential anti-inflammatory effects. |

Cellular and Subcellular Effects of this compound

The interaction of this compound with various channels and receptors translates into significant effects at the cellular and subcellular levels, primarily concerning nerve cell function and intracellular signaling cascades.

Nerve Membrane Excitability and Resting Potential Modulation

The hallmark of local anesthetics, including this compound, is their ability to decrease the excitability of nerve membranes. rsc.org This is accomplished primarily by blocking voltage-gated sodium channels from within the cell. medscape.comnih.gov The un-ionised form of the anesthetic molecule crosses the lipid-rich nerve membrane, after which it becomes ionised intracellularly and binds to the open state of the sodium channel. nih.govnih.gov This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential. medscape.comderangedphysiology.com Consequently, the threshold for excitation increases, and nerve conduction is blocked. nih.gov

While profoundly affecting excitability, local anesthetics are generally considered to have no significant effect on the resting potential of the nerve membrane. rsc.org The resting potential is primarily maintained by potassium leak channels, which are less affected by clinical concentrations of these drugs than the voltage-gated sodium channels.

Intracellular Signaling Pathway Interference (e.g., NF-κB, MAPK)

Beyond their direct effects on ion channels, local anesthetics are known to interfere with key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis.

NF-κB (Nuclear Factor-kappa B) Pathway: The NF-κB pathway is a central regulator of inflammation and immune responses. frontiersin.org Studies on local anesthetics like lidocaine have shown that they can inhibit the activation of NF-κB. nih.gov This is achieved by preventing the degradation of its inhibitor, IκBα, and blocking the nuclear translocation of NF-κB, which in turn prevents the transcription of pro-inflammatory genes. nih.gov Anesthetics like thiopental (B1682321) have also been shown to suppress NF-κB activation. ecancer.org This mechanism is a key component of the anti-inflammatory properties observed with local anesthetics.

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family of proteins (including ERK, p38, and JNK) regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Research has demonstrated that local anesthetics can modulate MAPK signaling. news-medical.netnih.gov For example, some local anesthetics induce apoptosis in certain cell types by activating the p38 MAPK and JNK pathways while inhibiting the pro-survival ERK1/2 pathway. nih.govnih.gov The specific activation or inhibition of these pathways can be cell-type dependent and contributes to both the therapeutic and potential cytotoxic effects of these compounds. nih.gov

| Pathway | Effect of Related Local Anesthetics (e.g., Lidocaine, Bupivacaine) | Potential Cellular Outcome for this compound |

| NF-κB Signaling | Inhibition of NF-κB activation and nuclear translocation. nih.gov | Attenuation of inflammatory responses. |

| MAPK Signaling | Modulation of ERK, p38, and JNK pathways. nih.govnih.gov | Influence on cell proliferation, inflammation, and apoptosis. |

Pharmacodynamics of Hydroxyprocaine

Concentration-Dependent Efficacy and Potency Studies

Studies on similar compounds, such as hydroxyl derivatives of lidocaine (B1675312), demonstrate a clear concentration-dependent response in various nerve block models. frontiersin.org For these related molecules, escalating the concentration results in a greater percentage of effective blocks and can influence the duration of the anesthetic effect. frontiersin.org It is established that the potency of local anesthetics is related to their lipid solubility; more lipophilic drugs can more easily permeate the nerve membrane to reach their target sodium channels. nysora.comnih.gov

Onset and Duration of Action Profiling

Hydroxyprocaine is characterized by a relatively rapid onset of action and a moderate duration of effect. ontosight.aicymitquimica.com As an amino ester, its duration is largely governed by its metabolism. Ester-type local anesthetics are rapidly hydrolyzed by plasma pseudocholinesterases, which generally results in a shorter duration of action compared to amide-type anesthetics. nih.govnih.gov This profile makes it similar to procaine (B135), which is also known for its short-acting nature. In contrast, amide anesthetics like lidocaine and etidocaine (B1208345) undergo hepatic metabolism, a slower process that contributes to their longer duration of action. nih.gov The historical use of this compound suggests its duration was sufficient for certain minor surgical and dental procedures. cymitquimica.com

Differential Nerve Blockade Characteristics

Differential nerve blockade is a phenomenon where local anesthetics block various types of nerve fibers at different rates and concentrations, leading to a phased loss of function. openanesthesia.org Typically, smaller, unmyelinated C fibers (which transmit dull pain) and A-delta fibers (transmitting sharp pain and temperature) are blocked before larger, myelinated A-alpha motor fibers. openanesthesia.orgnih.gov This often results in the blockade of autonomic and sensory functions occurring before motor blockade. openanesthesia.org

While specific studies detailing the differential nerve blockade profile of this compound are limited, the principles are based on fiber size and myelination. nih.govnih.gov The clinical manifestation is a sequential loss of temperature sensation, followed by pain, touch, proprioception, and finally, motor function. openanesthesia.org The specific characteristics can vary between anesthetic agents; for instance, bupivacaine (B1668057) is known to produce a more profound sensory block compared to its motor block. nysora.com It is presumed that this compound follows the general pattern of being more effective on smaller sensory fibers first.

Comparative Pharmacodynamic Analyses with Other Local Anesthetics and Derivatives

The pharmacodynamic properties of this compound are best understood when compared with other local anesthetics. Its efficacy has been noted as comparable to that of procaine and lidocaine for certain applications. However, in modern clinical practice, amide-type anesthetics such as lidocaine and the longer-acting etidocaine are often favored for their more prolonged action and different metabolic pathway.

As an ester, this compound's rapid hydrolysis by plasma esterases is a key differentiator from amides, which are metabolized in the liver. This rapid breakdown contributes to its shorter duration of action, similar to procaine. The presence of a hydroxyl group on its salicylate (B1505791) core distinguishes it structurally from procaine's aminobenzoate structure and may alter its binding affinity to sodium channels.

Interactive Table: Comparative Properties of Local Anesthetics

| Feature | This compound | Procaine | Lidocaine | Etidocaine |

| Chemical Class | Amino Ester | Amino Ester | Amino Amide | Amino Amide |

| Metabolism | Plasma Esterases (Predicted) | Plasma Esterases | Hepatic CYP450 | Hepatic CYP450 |

| Duration of Action | Moderate / Short ontosight.ai | Short-acting (30–60 min) | Intermediate (1–2 hrs) | Long-acting (2–4 hrs) |

| Key Structural Feature | 4-Aminosalicylate Core | 4-Aminobenzoate Core | Diethylaminoacetamide | Butoxypropionamide |

Influence of Physiological and Pathophysiological Conditions on Pharmacodynamics

The efficacy of local anesthetics, including this compound, is significantly influenced by the pH of the surrounding tissue. uomustansiriyah.edu.iq Local anesthetics are weak bases, and their activity depends on the equilibrium between their ionized (charged, water-soluble) and un-ionized (uncharged, lipid-soluble) forms. nih.govtci-thaijo.org This relationship is described by the Henderson-Hasselbalch equation. nih.govresearchgate.net

Interactive Table: Effect of pH on Local Anesthetic Ionization This table illustrates the principle using a hypothetical local anesthetic with a pKa of 7.9.

| Tissue Condition | Typical pH | pH vs. pKa | Equilibrium State | Impact on Efficacy |

| Normal Tissue | 7.4 | pH < pKa | Favors Ionized Form, but sufficient Un-ionized Form exists | Effective Anesthesia |

| Inflamed/Infected Tissue | < 7.0 | pH << pKa | Strongly Favors Ionized Form | Reduced Efficacy / Block Failure uomustansiriyah.edu.iqjscimedcentral.com |

Inflammation significantly impairs the activity of local anesthetics through several mechanisms. The primary factor is the development of tissue acidosis, as inflammatory processes produce acidic byproducts like lactic acid, which lowers the local pH. uomustansiriyah.edu.iqjscimedcentral.com As detailed previously, this acidosis reduces the efficacy of the anesthetic by increasing its ionization. nih.govjscimedcentral.com

Furthermore, inflammation induces peripheral vasodilation, increasing blood flow to the affected area. nih.govjscimedcentral.com This enhanced perfusion leads to a more rapid systemic absorption and removal of the anesthetic from the injection site, which shortens the duration of action and decreases the drug's local concentration and potency. uomustansiriyah.edu.iqjscimedcentral.com Finally, some inflammatory mediators can directly sensitize nociceptors (pain-sensing nerve endings), making them more resistant to the blocking action of local anesthetics. jscimedcentral.com

Pharmacokinetics of Hydroxyprocaine

Absorption Dynamics from Administration Sites

The absorption of Hydroxyprocaine from its administration site into the systemic circulation is a critical determinant of both its efficacy and potential for systemic effects. As a local anesthetic primarily used for infiltration anesthesia, its absorption is influenced by several factors at the site of injection. ontosight.ainewdrugapprovals.org These include the vascularity of the tissue, the dose administered, and the intrinsic vasoactivity of the drug itself. nih.gov

Generally, administration into a highly vascular area leads to more rapid absorption and higher peak plasma concentrations. nih.gov The goal of local anesthesia is to keep the drug at the site of action—the nerve fibers—for as long as possible. Rapid systemic absorption curtails the duration of the anesthetic effect and increases the risk of systemic toxicity. nih.gov The physicochemical properties of this compound, such as its lipid solubility and pKa, also play a role in its ability to diffuse through tissues and be absorbed into the bloodstream. nih.gov

Distribution Profiles within Tissues and Biological Fluids

Following systemic absorption, this compound is distributed to various tissues and organs. The extent of distribution is generally dependent on tissue perfusion and the drug's tissue/blood partition coefficient. nih.gov However, a defining characteristic of ester-type local anesthetics like this compound is their rapid hydrolysis in the plasma. mhmedical.comderangedphysiology.com This swift breakdown significantly limits the amount of active drug that can be distributed throughout the body.

Organs with high blood flow, such as the brain, liver, and kidneys, would initially receive a higher proportion of the drug that reaches the systemic circulation. Protein binding, primarily to α1-acid glycoprotein (B1211001) in the plasma, also influences its distribution; a higher degree of protein binding tends to confine the drug to the bloodstream and reduce its availability for distribution to tissues. nih.govnih.gov Due to its rapid metabolism, significant amounts of this compound are unlikely to cross the placental barrier. nih.gov

Biotransformation Pathways and Metabolite Formation

Biotransformation is the metabolic process by which the body chemically alters a drug, typically rendering it more water-soluble for easier excretion. The metabolic pathway for this compound is a key feature that distinguishes it from amide-type local anesthetics.

As an amino ester local anesthetic, this compound is primarily and rapidly metabolized in the plasma. nih.govmhmedical.comderangedphysiology.com This biotransformation occurs through hydrolysis of its ester bond, a reaction catalyzed by the enzyme plasma pseudocholinesterase (also known as butyrylcholinesterase). nih.govarchive.orgopenanesthesia.orgmedscape.com

This metabolic process is highly efficient, leading to a very short plasma half-life for the parent compound. nih.gov The hydrolysis of this compound results in the formation of two main metabolites:

Para-aminobenzoic acid (PABA) : This metabolite is known to be associated with allergic reactions in a small subset of the population. nih.govgoogle.com

An amino alcohol (specifically, diethylaminoethanol, based on its structure being analogous to procaine).

The rapid inactivation in the bloodstream means that the function of the liver is less critical for its metabolism compared to amide-type anesthetics. derangedphysiology.com

The predominant metabolic route for this compound is hydrolysis by plasma pseudocholinesterase. nih.govarchive.org The available scientific literature does not provide significant detail on other minor metabolic pathways or enzymes involved in its biotransformation. This is in stark contrast to amide local anesthetics, such as lidocaine (B1675312), which undergo complex hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, like CYP1A2 and CYP3A4. nih.govpharmgkb.orgnih.gov The reliance of this compound on plasma esterases for breakdown is a defining characteristic of its class. mhmedical.com

Elimination Kinetics and Excretion Routes

Elimination kinetics describes the rate at which a drug is removed from the body. Due to its rapid hydrolysis in the plasma, the elimination of the parent this compound molecule is extremely fast. nih.govderangedphysiology.com The elimination of the drug from the body is therefore primarily dependent on the excretion of its metabolites.

Table 1: General Pharmacokinetic Properties of Ester-Type Local Anesthetics (Class Representative for this compound)

| Pharmacokinetic Parameter | General Characteristic for Ester-Type Anesthetics | Reference |

| Absorption | Dependent on injection site vascularity and drug properties. | nih.gov |

| Distribution | Limited due to rapid plasma metabolism. | nih.govmhmedical.com |

| Metabolism | Rapid hydrolysis in plasma by pseudocholinesterase. | nih.govderangedphysiology.com |

| Primary Metabolite | Para-aminobenzoic acid (PABA). | nih.gov |

| Elimination Half-Life | Very short (typically minutes). | nih.gov |

| Excretion | Metabolites are excreted renally (in urine). | droracle.ai |

Pharmacokinetic Modeling and Simulation for this compound

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug over time in the body. For a compound like this compound, such models are essential for understanding its disposition. sielc.comsielc.com

Noncompartmental or compartmental models can be applied to analyze plasma concentration data obtained over time. frontiersin.org These models allow for the calculation of key pharmacokinetic parameters that quantify the processes of absorption, distribution, and elimination. frontiersin.org

Advanced models, known as pharmacokinetic-pharmacodynamic (PKPD) models, can further be used to link the drug's concentration in the plasma or at the "effect site" to its observed anesthetic effect. nih.gov The "effect site" is a hypothetical compartment where the drug exerts its action. These models are crucial for optimizing drug administration to achieve the desired therapeutic effect while minimizing potential toxicity. nih.gov The quantification of this compound in biological samples for these studies can be accurately performed using analytical techniques such as high-performance liquid chromatography (HPLC). sielc.com

Table 2: Key Parameters in Pharmacokinetic Modeling for this compound

| Parameter | Description | Relevance | Reference |

| Cmax | Maximum (peak) plasma concentration of the drug. | Indicates the extent of absorption. | frontiersin.org |

| Tmax | Time at which Cmax is reached. | Indicates the rate of absorption. | frontiersin.org |

| AUC | Area Under the Curve (plasma concentration vs. time). | Represents total systemic drug exposure. | frontiersin.org |

| t1/2 | Elimination half-life. | The time required for the drug concentration to decrease by half. | frontiersin.org |

| CL/F | Clearance. | The volume of plasma cleared of the drug per unit time. | frontiersin.org |

| Vd/F | Volume of Distribution. | A theoretical volume indicating the extent of drug distribution in the tissues. | frontiersin.org |

Chemical Synthesis and Derivative Research of Hydroxyprocaine

Synthetic Methodologies for Hydroxyprocaine

The synthesis of this compound, a compound of significant interest, involves intricate chemical processes that have been the subject of various research endeavors. These methodologies are crucial for producing the compound efficiently and in high purity for both research and potential therapeutic applications.

The synthesis of this compound and its analogs is typically achieved through multi-step reaction sequences. libretexts.org A common strategy involves the initial synthesis of a key intermediate, which is then further functionalized to yield the final product. For instance, one documented synthesis of a procaine (B135) derivative begins with the reaction of 2,6-dichloroaniline (B118687) and 2-chloroacetyl chloride in the presence of sodium bicarbonate and acetone (B3395972) to form an α-chloroacetamide intermediate. rsc.org This intermediate is subsequently coupled with 4-methylpiperidine (B120128) to produce the target molecule. rsc.org This multi-step approach allows for the systematic construction of the molecule, with each step enabling the introduction of specific structural features.

Another approach involves the Fischer esterification, Schotten-Baumann, and substitution reactions starting from 4-aminobenzoic acid. rsc.org This method first converts 4-aminobenzoic acid and chloroacetyl chloride into 4-(2-chloroacetamido)benzoic acid, which is then treated with thionyl chloride to form the acyl chloride intermediate. rsc.org These examples highlight the modular nature of multi-step synthesis, providing flexibility in accessing a range of procaine-related structures. A study by Manaf (2012) described the synthesis of o-hydroxy procaine (HPC) by first preparing o-amino procaine acetamide. he.com.br This was then reacted with hydrochloric acid and sodium nitrate (B79036) to form an azo compound, which upon treatment with sodium hydroxide, yielded the final product. he.com.br

Table 1: Overview of Multi-Step Synthesis Approaches for Procaine Derivatives

| Starting Materials | Key Intermediates | Key Reactions | Final Product Type |

|---|---|---|---|

| 2,6-dichloroaniline, 2-chloroacetyl chloride | α-chloroacetamide | Amide formation, Nucleophilic substitution | Procaine derivative |

| 4-aminobenzoic acid, chloroacetyl chloride | 4-(2-chloroacetamido)benzoyl chloride | Fischer esterification, Schotten-Baumann reaction | Procaine derivative |

| o-amino procaine acetamide | Azo compound | Diazotization, Coupling | o-hydroxy procaine |

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity while ensuring the process is efficient and scalable. Research into the synthesis of procaine derivatives has explored various parameters to achieve these goals. For instance, in the synthesis of a prilocaine (B1678100) precursor, the use of different coupling reagents and reaction conditions was investigated to improve yield. chemicaljournal.org Optimal results were achieved using 1.5 equivalents of HATU as the coupling reagent at a temperature of 35 °C, leading to a reaction time of 14 hours. chemicaljournal.org

Table 2: Optimization Parameters in Procaine Derivative Synthesis

| Parameter | Condition/Reagent | Impact on Synthesis | Reference |

|---|---|---|---|

| Coupling Reagent | HATU | Improved yield for prilocaine precursor. | chemicaljournal.org |

| Temperature | 35 °C | Optimal temperature for prilocaine precursor synthesis. | chemicaljournal.org |

| Coupling Reagent | TBTU | High yields (up to 97%) and preservation of stereochemistry. | nih.gov |

| Solvent | Benzene (B151609) (to be replaced) | Effective but toxic, necessitating search for alternatives. | rsc.org |

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of new derivatives based on the this compound structure is a key strategy in medicinal chemistry to develop compounds with improved pharmacological profiles. This involves modifying the core structure to enhance efficacy, alter selectivity, or introduce new biological activities.

The procaine scaffold provides a versatile platform for structural modifications. researchgate.net A common strategy is "scaffold hopping," where a core structural motif is replaced with a different one while maintaining a similar spatial arrangement of functional groups. biosolveit.de This can lead to the discovery of new chemical series with potentially improved properties. Another approach is to introduce various substituents onto the procaine ring to explore structure-activity relationships (SAR). mdpi.com For example, the incorporation of different groups on the indole (B1671886) ring of related compounds has been shown to significantly alter their biological activity. mdpi.com Medicinal chemistry strategies often involve modifying bioactive natural products by altering their core structures to enhance their therapeutic potential. mdpi.com These modifications can range from simple functional group interchanges to more complex alterations of the carbon skeleton.

The introduction of diverse functional groups is a powerful tool for modulating the properties of a drug molecule. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are frequently incorporated into drug design due to their structural diversity and ability to engage in various biological interactions. wikipedia.org For instance, indole and quinoline (B57606) derivatives have shown interesting biological activities. wikipedia.org

The incorporation of chiral centers is another important strategy, as different enantiomers of a drug can have distinct pharmacological and toxicological profiles. rsc.org The synthesis of chiral compounds with high enantiomeric purity is a significant focus in medicinal chemistry. rsc.org For example, 1,2-amino alcohols and their heterocyclic derivatives have been used as chiral auxiliaries in asymmetric synthesis. nih.gov The development of chiral xanthone (B1684191) derivatives has also been explored, with these compounds exhibiting a range of biological activities. rsc.org

Rational drug design utilizes the understanding of a biological target's structure and mechanism to design molecules with high affinity and selectivity. The chimera method is a novel approach in rational drug design that involves grafting selected building blocks from a drug library onto a chosen scaffold. researchgate.net This method allows for the creation of a library of compounds that may include both known drugs and new potential drug candidates, without necessarily having prior knowledge of the specific disease or molecular target. researchgate.net

This approach has been exemplified using scaffolds derived from para-aminobenzoic acid and salicylic (B10762653) acid. researchgate.net Mathematical models can also be employed to test and optimize the design of chimeric ligands, helping to predict their selective potential and efficiency. nih.gov These models can assess factors such as receptor abundance, the length of the linker connecting different parts of the chimera, and the diffusion of membrane receptors to refine the design of these selective drugs. nih.gov

Characterization of Novel Derivatives (e.g., Spectroscopic Analysis)

The conclusive identification and structural verification of newly synthesized chemical entities are fundamental to derivative research. Following the synthesis of novel this compound analogues, a rigorous characterization process is employed, utilizing a suite of spectroscopic techniques. These analytical methods provide unambiguous evidence of a molecule's structural framework, confirming that the intended chemical transformations have occurred and establishing the identity of the new compound. The primary methods for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to map the connectivity and chemical environment of atoms within the derivative.

In the ¹H NMR spectrum of a novel derivative, the successful modification of the this compound backbone is confirmed by predictable changes in the chemical shifts (δ), integration values, and splitting patterns of the proton signals. For instance, the introduction of a new substituent on the aromatic ring will alter the electronic environment of the nearby aromatic protons, causing their signals to shift. The appearance of entirely new signals corresponding to the protons of the added functional group provides direct evidence of the derivatization.

Similarly, ¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon signal indicates its functional group type (e.g., carbonyl, aromatic, aliphatic). The synthesis of a new derivative is confirmed by the appearance of new carbon signals or shifts in existing signals corresponding to the structural changes made. Advanced NMR techniques, such as NOESY and HMBC, can be used to further confirm spatial proximities and long-range connectivities between protons and carbons, respectively, providing definitive structural proof. mdpi.com

For example, research into novel local anesthetic derivatives provides specific spectral data confirming their structure. mdpi.com The characterization of one such synthesized compound, an amorphous yellow solid, yielded the following data. mdpi.com

Table 1: Spectroscopic Data for a Novel Anesthetic Derivative

| Analysis Type | Data |

|---|---|

| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm): 7.85 (m, 4H), 7.65–7.46 (m, 3H), 7.13 (m, 2H), 4.17 (t, J = 5.8 Hz, 2H), 2.71 (t, J = 5.8 Hz, 2H), 2.46 (m, 4H), 2.32 (m, 4H), 2.14 (s, 3H) |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ (ppm): 161.3, 152.0, 146.1, 130.8, 129.3, 124.6, 122.3, 115.1, 66.1, 56.5, 54.7, 53.0, 45.8 |

| Mass Spec. (ESI⁺) | m/z: [M+H]⁺, calculated for (C₁₉H₂₅N₄O)⁺ 325.2, found 325.2 |

Data sourced from a study on novel photoswitchable local anesthetic derivatives. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the specific functional groups present in a molecule. Each functional group (e.g., O-H, N-H, C=O) absorbs infrared radiation at a characteristic frequency, or wavenumber. In the characterization of this compound derivatives, IR analysis is used to confirm the presence of key structural motifs.

For instance, the spectrum of a this compound derivative would be expected to show characteristic absorption bands for the N-H stretches of the aromatic amine, the O-H stretch of the phenolic hydroxyl group, and the C=O stretch of the ester linkage. When a derivative is synthesized, changes in these bands can confirm the reaction's success. For example, if the hydroxyl group is modified, the characteristic broad O-H band would disappear or shift significantly. A patent for novel phenolic derivatives provides an example where a compound was characterized by IR, showing a strong N-H band at 3330 cm⁻¹ and a strong carbonyl (C=O) band at 1660 cm⁻¹. epo.org The analysis of different crystal forms (polymorphs) of related local anesthetics also relies on IR spectroscopy to detect variations in hydrogen bonding, which are indicated by shifts in N-H stretching frequencies. researchgate.net

Table 2: Example IR Absorption Data for a Benzamide Derivative

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch | 3330 (strong) |

| C=O (Amide) Stretch | 1660 (strong) |

Data sourced from a patent on novel phenolic compound derivatives. epo.org

Mass Spectrometry (MS)

Mass Spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule. This allows for the precise determination of the molecular weight of the synthesized derivative. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by measuring its mass with very high accuracy.

Toxicological Research of Hydroxyprocaine

Mechanisms of Systemic Toxicity

Systemic toxicity from local anesthetics classically manifests with a biphasic impact on the central nervous system, beginning with stimulation and progressing to depression. medscape.com The initial excitatory phase is believed to result from the blockade of inhibitory pathways in the cerebral cortex. mahidol.ac.thlibretexts.org As plasma levels rise, both inhibitory and excitatory pathways become blocked, leading to generalized CNS depression. medscape.commahidol.ac.th

Initial signs and symptoms of CNS excitation can include:

Perioral numbness and dizziness medscape.comai-online.info

Metallic taste medscape.comclevelandclinic.org

Tinnitus and visual disturbances medscape.comclevelandclinic.org

Disorientation and anxiety medscape.comai-online.info

Muscle twitching and tremors medscape.com

Tonic-clonic seizures medscape.comnih.gov

This excitatory phase is often followed by CNS depression, characterized by:

Unconsciousness and coma medscape.com

Respiratory depression and arrest medscape.commedscape.com

Key cardiovascular manifestations include:

Conduction Abnormalities: The blockade of sodium channels slows cardiac depolarization, which can be observed on an electrocardiogram (ECG) as a widened PR interval and QRS duration. medscape.com

Depressed Contractility: High concentrations of local anesthetics can exert a direct negative inotropic effect on the heart muscle, leading to reduced cardiac output. medscape.comscielo.org.co

Arrhythmias: The electrophysiological changes can create conditions for re-entrant arrhythmias. nysora.com While bradyarrhythmias are common, ventricular tachyarrhythmias can also occur. nih.govscielo.org.co

Hemodynamic Instability: Initial hypertension and tachycardia may be seen, but as toxicity progresses, it typically leads to profound hypotension, bradycardia, and cardiovascular collapse or asystole. libretexts.orgmedscape.comceemjournal.org

True allergic reactions to local anesthetics are uncommon, accounting for less than 1% of all adverse reactions. unige.ch Hydroxyprocaine is classified as an ester-type local anesthetic. clevelandclinicmeded.comnih.gov This class is more frequently associated with allergic reactions compared to amide-type anesthetics. clevelandclinicmeded.comnih.gov

The primary cause of these hypersensitivity reactions is a metabolite, para-aminobenzoic acid (PABA), which is produced during the hydrolysis of ester-type compounds by plasma cholinesterases. mahidol.ac.thnih.govnih.gov PABA is a known allergen. nih.gov Additionally, some multi-dose formulations of local anesthetics contain methylparaben as a preservative, which is structurally similar to and can be metabolized to PABA, also posing a risk for sensitization. clevelandclinicmeded.comnih.gov

Reactions can manifest as:

Delayed-type hypersensitivity (Type IV): This is the more common reaction, often presenting as allergic contact dermatitis with erythema, pruritus, and vesicles. unige.chdermnetnz.org

Immediate-type hypersensitivity (Type I): These reactions are rare and IgE-mediated. unige.ch They can range from cutaneous lesions like urticaria and angioedema to life-threatening systemic anaphylaxis involving bronchospasm and cardiovascular collapse. clevelandclinicmeded.comnih.govdermnetnz.org

In Vitro Toxicity Assessments (e.g., Cellular Cytotoxicity, Ion Channel Modulation)

In vitro studies are crucial for elucidating the cellular and molecular mechanisms of toxicity.

Cellular Cytotoxicity General research on local anesthetics shows that they can exert time- and concentration-dependent cytotoxic effects on various cell types, including chondrocytes, myocytes, and mesenchymal stem cells. dovepress.comnih.gov The mechanisms underlying this cytotoxicity are multifactorial and involve the induction of apoptosis, necrosis, and autophagy, often linked to the generation of reactive oxygen species and mitochondrial dysfunction. dovepress.commdpi.com

For this compound specifically, one study found that creating a complex of the drug resulted in decreased cellular cytotoxicity in in vitro tests conducted on 3T3 fibroblast cell cultures. researchgate.net

Ion Channel Modulation The fundamental mechanism of action for local anesthetics, which also underlies their toxicity, is the modulation of ion channels. frontiersin.org

Voltage-Gated Sodium Channels: The primary target is the voltage-gated sodium channel in neuronal membranes. By binding to these channels, local anesthetics inhibit the influx of sodium ions, which blocks the initiation and propagation of nerve impulses. rsc.org

Other Ion Channels: At the higher concentrations associated with systemic toxicity, local anesthetics can become less selective and modulate other ion channels and receptors. This includes the inhibition of voltage-gated potassium and calcium channels, as well as N-methyl-D-aspartate (NMDA) receptors, which can contribute to the broader spectrum of CNS and cardiovascular toxicity. nysora.comfrontiersin.orgnih.gov

In Vivo Toxicity Studies

In vivo studies in animal models are essential for determining systemic toxicity parameters such as the median lethal dose (LD50), which is the dose required to be fatal to 50% of a test population. scielo.brmdpi.com These studies help to establish a compound's acute toxicity profile. Common signs of acute toxicity observed in animal models after administration of local anesthetics include depression of general state, suppression of motor activity, convulsions, and respiratory distress leading to death. mdpi.com

Specific toxicological data for this compound is scarce, but one study reports its acute toxicity in a rodent model. chemsrc.com

| Compound | Species | Route of Exposure | Toxicity Value (LD50) | Source |

|---|---|---|---|---|

| This compound | Mouse | Subcutaneous | 280 mg/kg | chemsrc.com |

Therapeutic Index Determination

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that produces toxicity. apsf.org In preclinical animal studies, the TI is typically calculated as the ratio of the lethal dose for 50% of the population (LD50) to the minimum effective dose for 50% of the population (ED50). apsf.org

TI = LD50 / ED50

A larger TI indicates a wider margin between the effective and toxic doses, suggesting a better safety profile. apsf.org Conversely, drugs with a narrow therapeutic index have a small window between their therapeutic and toxic doses, requiring more careful monitoring.

| Animal Model | Route of Administration | LD50 (mg/kg) | Source |

|---|---|---|---|

| Rat | Intraperitoneal | 190 | derangedphysiology.com |

| Mouse | Subcutaneous | 280 | derangedphysiology.com |

| Mouse | Intravenous (i.v.) | 7.8 | nysora.com |

| Mouse | Subcutaneous (s.c.) | 82 | nysora.com |

Without established ED50 values, a definitive therapeutic index for this compound cannot be calculated. However, the toxicity of local anesthetics is a significant consideration, as many have narrow therapeutic indices, making them among the more dangerous drugs in clinical use if systemic exposure occurs. nih.gov The potency and toxicity of local anesthetics are related to their physicochemical properties, such as lipid solubility; greater hydrophobicity tends to increase both potency and toxicity, thereby decreasing the therapeutic index. mhmedical.com

Organ-Specific Toxicity Investigations

When local anesthetics like this compound reach excessive systemic concentrations, they can exert toxic effects on various organ systems. The central nervous system (CNS) and the cardiovascular system (CVS) are particularly susceptible because their function relies on excitable membranes and voltage-gated sodium channels, the primary targets of local anesthetics. mhmedical.commedscape.commedscape.com While detailed organ-specific toxicity studies exclusively for this compound are limited, the patterns of toxicity are well-established for the local anesthetic class.

Central Nervous System (CNS) Toxicity

CNS toxicity is often the first sign of systemic toxicity from local anesthetics. medscape.com The effects are typically biphasic, beginning with stimulation and progressing to depression. This occurs because local anesthetics initially block inhibitory pathways in the CNS, leading to an excitatory phase. As plasma concentrations rise further, both inhibitory and excitatory pathways are blocked, resulting in generalized CNS depression. medscape.com

| Phase | Signs and Symptoms of CNS Toxicity | Source |

|---|---|---|

| Initial Excitatory Phase | Circumoral and tongue numbness | medscape.com |

| Metallic taste | medscape.comclevelandclinic.org | |

| Lightheadedness and dizziness | medscape.com | |

| Visual and auditory disturbances (e.g., tinnitus, difficulty focusing) | medscape.com | |

| Disorientation and confusion | clevelandclinic.org | |

| Muscle twitching and tremors | medscape.com | |

| Later Depressive Phase | Seizures (the most common major sign) | clevelandclinic.orgnih.gov |

| Unconsciousness and Coma | medscape.com | |

| Respiratory depression and arrest | medscape.com |

Cardiovascular System (CVS) Toxicity

Cardiovascular toxicity typically occurs at higher systemic concentrations than CNS toxicity. derangedphysiology.com Local anesthetics can directly affect the cardiac conduction system and myocardial contractility by blocking cardiac sodium channels. nih.gov Some patent literature notes that cardiotoxicity can be a side effect of this compound. googleapis.comgoogleapis.com The progression of cardiovascular signs can include initial hypertension and tachycardia, followed by profound hypotension, various arrhythmias, and potentially cardiovascular collapse. clevelandclinic.orgnih.gov

| Cardiovascular Effect | Manifestations | Source |

|---|---|---|

| Conduction Disturbances | Bradycardia | clevelandclinic.orgnih.gov |

| Arrhythmias (e.g., ventricular fibrillation) | clevelandclinic.org | |

| Myocardial Function | Hypotension | clevelandclinic.orgnih.gov |

| Cardiovascular collapse and asystole | clevelandclinic.org |

Local Tissue Toxicity

In addition to systemic effects, local anesthetics can cause toxicity at the site of administration if high concentrations are used. medscape.comscielo.org.co This can manifest as myotoxicity (muscle tissue necrosis) and neurotoxicity, potentially leading to prolonged or irreversible nerve damage. medscape.comscielo.org.co Studies comparing different local anesthetics have shown varying potentials for myotoxicity, with bupivacaine (B1668057) and procaine (B135) noted for this effect. scielo.org.co

Risk Factors and Contributing Factors to this compound Toxicity

The risk of developing systemic toxicity from a local anesthetic like this compound is influenced by a combination of patient-specific, drug-related, and administration-technique-related factors.

| Category | Risk Factor | Description | Source |

|---|---|---|---|

| Patient Factors | Extremes of Age | Infants have immature enzyme systems and lower protein binding, while the elderly may have reduced organ function and clearance. | derangedphysiology.comnysora.comnih.gov |

| Organ Dysfunction | Hepatic or renal disease can impair drug metabolism and clearance, leading to higher plasma levels. | nysora.commedscape.comclevelandclinic.org | |

| Cardiac Disease | Pre-existing conditions like arrhythmias, heart block, or low cardiac output increase susceptibility to cardiotoxic effects. | apsf.orgclevelandclinic.orgnih.gov | |

| Low Muscle Mass | Skeletal muscle acts as a reservoir for local anesthetics; reduced mass can lead to higher peak plasma concentrations. | apsf.orgnysora.com | |

| Acid-Base Status | Acidosis increases the active, ionized form of the drug and can decrease protein binding, potentiating toxicity. | derangedphysiology.commedscape.comclevelandclinic.org | |

| Pregnancy | Physiological changes, including increased cardiac output and reduced protein binding, can increase the risk of toxicity. | derangedphysiology.comclevelandclinic.org | |

| Drug Factors | Dose | Higher total doses increase the risk of reaching toxic systemic concentrations. | nysora.commedscape.com |

| Lipophilicity | Highly lipophilic drugs have a greater affinity for cardiac and neural tissue, which is associated with increased toxicity. | nysora.commhmedical.com | |

| Administration Factors | Site of Injection | Injection into highly vascular areas (e.g., intercostal space) increases the rate of systemic absorption. | derangedphysiology.comnysora.com |

| Inadvertent Intravascular Injection | The most common cause of severe systemic toxicity, leading to a rapid rise in blood concentration. | medscape.comclevelandclinic.org |

Strategies for Mitigation of Toxicity in Experimental Models

Research into mitigating local anesthetic systemic toxicity (LAST) has identified several key strategies that are applicable in experimental and clinical settings for compounds like this compound. These strategies focus on preventing toxicity and managing it once it occurs.

Prevention Strategies

Ultrasound Guidance: In experimental models and clinical practice, using ultrasound to guide injections helps visualize anatomy and avoid direct injection into blood vessels, a primary cause of LAST. nih.govceemjournal.org

Incremental Dosing and Aspiration: Administering the total dose in small, incremental aliquots, with aspiration before each injection to check for blood, is a fundamental technique to reduce the risk of a large intravascular bolus. ceemjournal.org

Dose Limitation: Using the lowest effective dose of the local anesthetic is a critical principle to prevent reaching toxic plasma concentrations. nih.gov

Management and Rescue Strategies

Lipid Emulsion Therapy: The administration of a 20% intravenous lipid emulsion (ILE) is the primary treatment for severe LAST. nuemblog.comnih.gov This therapy, often called "lipid rescue," is thought to work through several mechanisms. The "lipid sink" theory proposes that the emulsion creates an expanded lipid compartment in the plasma, which sequesters the lipophilic anesthetic molecules away from their target sites in the heart and brain. health.wa.gov.aunih.gov A complementary "lipid shuttle" theory suggests that ILE facilitates the transport of the anesthetic to organs like the liver for detoxification. nuemblog.comnih.gov

| Component of Lipid Rescue | Action | Source |

|---|---|---|

| Initial Bolus | Administer a 1.5 mL/kg bolus of 20% lipid emulsion over 1 minute. | nuemblog.comhealth.wa.gov.aunih.gov |

| Continuous Infusion | Follow the bolus with an infusion at 0.25 mL/kg/min. | nuemblog.comnih.gov |

| Repeat Bolus | If cardiovascular stability is not restored, the bolus can be repeated up to two times. | health.wa.gov.aunih.gov |

| Maximum Dose | A maximum total dose of approximately 10-12 mL/kg is recommended. | apsf.orghealth.wa.gov.au |

Supportive Care: In experimental models of LAST, prompt and effective management of the airway to prevent hypoxia and acidosis is crucial, as these conditions can worsen toxicity. ceemjournal.orgnuemblog.com Seizures are typically managed with benzodiazepines. nih.gov In cases of cardiovascular collapse, modified advanced cardiac life support (ACLS) protocols are used, which recommend using smaller doses of epinephrine (B1671497), as high doses can impair resuscitation from local anesthetic-induced cardiotoxicity. apsf.orgceemjournal.org

Analytical Methodologies for Hydroxyprocaine Research

Spectrophotometric Determination Techniques

Spectrophotometry provides a simple, rapid, and cost-effective approach for determining the concentration of Hydroxyprocaine. These methods are typically based on the formation of a colored product that absorbs light in the visible region of the electromagnetic spectrum.

A notable spectrophotometric method involves the use of this compound as a chromogenic reagent for the determination of other compounds, such as Tetracycline Hydrochloride (TCH). he.com.brresearchgate.net This same reaction can be adapted for the analysis of this compound itself. The underlying principle is a diazotization-coupling reaction. he.com.brresearchgate.netresearchgate.net

In this reaction, the primary aromatic amine group of this compound is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) in a cold environment to form a diazonium salt. researchgate.net This highly reactive diazonium salt is then coupled with another molecule, such as TCH, in an alkaline medium. he.com.brresearchgate.net The reaction results in the formation of a stable, yellow, water-soluble azo dye. he.com.br This colored product exhibits a maximum absorbance (λmax) at a specific wavelength, which for the this compound-TCH adduct is 380 nm, allowing for its quantification using a spectrophotometer. he.com.brresearchgate.net The stoichiometric ratio of the product formed between o-hydroxyprocaine and TCH has been found to be 1:1. he.com.brresearchgate.net

To ensure the sensitivity, accuracy, and stability of the assay, the reaction conditions must be carefully optimized. he.com.br Key parameters that are typically investigated include the choice and concentration of acid for the diazotization step, the amount of reagent, reaction time, and temperature.

Research has shown that for the diazotization of substituted procaine (B135) derivatives like this compound, various acids such as hydrochloric acid (HCl), nitric acid (HNO₃), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄) can be used. he.com.br Among these, 1M HCl has been identified as providing the best experimental conditions for the reaction. he.com.br The optimization process involves systematically varying one factor at a time while keeping others constant and observing the effect on the absorbance of the resulting colored species. he.com.br Thermodynamic studies have also indicated that the diazonium salt reaction is spontaneous, exothermic, and preferably occurs at low temperatures. he.com.brresearchgate.net

Validation is a critical step to ensure that an analytical method is suitable for its intended purpose. nih.gov According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include linearity, accuracy, precision, and the limit of detection (LOD). nih.gov

For the spectrophotometric method involving the reaction of this compound with TCH, the following validation characteristics have been reported: he.com.brresearchgate.net

Linearity : The method demonstrated a linear relationship between absorbance and concentration, obeying Beer's law over a specific range. For the determination of TCH using this compound, this range was 2.5–50 µg/mL. he.com.brresearchgate.net

Sensitivity : The sensitivity of the method is indicated by the molar absorptivity and the detection limit. The molar absorptivity was found to be 14.4669 x 10³ L.mol⁻¹.cm⁻¹. he.com.brresearchgate.net The limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably detected, was 0.5052 µg/mL. he.com.brresearchgate.net

Accuracy and Precision : The method was reported to be simple, accurate, and fast for determining TCH in pure form and in pharmaceutical formulations, implying good accuracy (closeness to the true value) and precision (repeatability of results). he.com.brresearchgate.net

Table 1: Validation Parameters for Spectrophotometric Method

| Parameter | Reported Value | Reference |

|---|---|---|

| Wavelength (λmax) | 380 nm | he.com.brresearchgate.net |

| Linearity Range (for TCH) | 2.5–50 µg/mL | he.com.brresearchgate.net |

| Molar Absorptivity | 14.4669 x 10³ L.mol⁻¹.cm⁻¹ | he.com.brresearchgate.net |

| Limit of Detection (LOD) | 0.5052 µg/mL | he.com.brresearchgate.net |

| Stoichiometry (this compound:TCH) | 1:1 | he.com.brresearchgate.net |

Chromatographic Methods

Chromatographic techniques are powerful tools for separating and quantifying components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are particularly valuable for the analysis of pharmaceutical compounds like this compound, offering high resolution and sensitivity.

HPLC is a cornerstone technique for the analysis of local anesthetics. ijpacr.com It is frequently recommended for quantifying this compound, often coupled with mass spectrometry (MS) or ultraviolet (UV) detection. mdpi.com The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. ijpacr.com

A typical HPLC method for local anesthetics involves a reversed-phase setup, commonly using a C18 column. mdpi.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent (such as methanol). mdpi.com A gradient elution, where the mobile phase composition is changed over time, can be employed to achieve optimal separation of multiple analytes. mdpi.com Method validation for HPLC analysis of this compound would include establishing linearity over a range such as 1–100 µg/mL and ensuring precision with a relative standard deviation (RSD) of less than 5%.

Table 2: Typical HPLC Parameters for Local Anesthetic Analysis

| Parameter | Description/Value | Reference |

|---|---|---|

| Column | Welchrom C18 (4.6 × 250 mm, 5 µm) | mdpi.com |

| Mobile Phase | A: Methanol with 5.0 mmol/L AmAc & 0.05% formic acid B: Water with 5.0 mmol/L AmAc & 0.05% formic acid | mdpi.com |

| Elution | Gradient | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | UV or Mass Spectrometry (MS) | mdpi.com |

| Column Temperature | 30 °C | mdpi.com |

GC/MS is another highly specific and sensitive technique used for the analysis of local anesthetics, including procaine and its derivatives, in biological matrices. mdpi.comnih.gov This method separates volatile compounds in the gas phase using a capillary column and subsequently identifies and quantifies them based on their mass-to-charge ratio. mdpi.com

In a typical GC/MS method, analytes are first extracted from the sample matrix using techniques like solid-phase extraction. nih.gov The extract is then injected into the GC system, where it is vaporized and carried by an inert gas (e.g., helium) through a column, such as a DB-1 open tubular column. nih.govmdpi.com The separated compounds then enter the mass spectrometer, which acts as a detector. mdpi.com For enhanced sensitivity and selectivity, the MS can be operated in selected ion monitoring (SIM) mode, where only ions of a specific mass-to-charge ratio are detected. mdpi.com Validation studies for GC/MS methods have shown good recovery (73-95% for procaine) and quantitation limits around 100 ng/mL. nih.gov

Table 3: GC/MS Method Parameters for Local Anesthetic Analysis

| Parameter | Description/Value | Reference |

|---|---|---|

| Column | DB-1 or HP-INNOWAX capillary column | nih.govmdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Detection | Mass Spectrometer, often in SIM mode | mdpi.com |

| Quantitation Limit (Procaine) | ~100 ng/mL | nih.gov |

| Recovery (Procaine) | 73-95% | nih.gov |

| Precision (%RSD) | ≤ 8.8% | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful and widely used analytical technique for the quantification and identification of this compound and its metabolites in various biological matrices. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.

In a typical LC/MS analysis of this compound, a reversed-phase C18 column is often employed for chromatographic separation. mazums.ac.ir The mobile phase usually consists of a gradient mixture of an aqueous solution containing a small percentage of formic acid and an organic solvent like acetonitrile. mazums.ac.ir This setup allows for the efficient separation of this compound from other compounds present in the sample.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this compound, which generates protonated molecular ions. The mass spectrometer can be operated in various modes, such as full scan mode for qualitative analysis or multiple reaction monitoring (MRM) for highly selective and sensitive quantification. In MRM mode, specific precursor-to-product ion transitions for this compound and its internal standard are monitored, enhancing the method's specificity and reducing background noise. frontiersin.org For instance, in the analysis of similar local anesthetics like ropivacaine (B1680718), a common fragment ion at m/z 126.1 was monitored, derived from the protonated parent pseudo-molecular ion. frontiersin.org

The validation of an LC/MS method for this compound analysis is crucial and typically includes the assessment of linearity, precision, accuracy, recovery, and stability, following established guidelines. frontiersin.org Linearity is often established over a concentration range relevant to the expected sample concentrations, for example, 1–100 µg/mL. Precision and accuracy are evaluated at multiple concentration levels, with acceptance criteria typically set at a relative standard deviation (RSD) of less than 15% (or 20% at the lower limit of quantification). frontiersin.org

Table 1: Example LC/MS Parameters for Local Anesthetic Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography | |

| Column | C18 (e.g., 150 x 2.1 mm, 3µm) mazums.ac.ir |

| Mobile Phase A | Water with 0.1% Formic Acid mazums.ac.ir |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid mazums.ac.ir |

| Gradient | Gradient elution, starting with a lower percentage of B and increasing over time mazums.ac.ir |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 5-10 µL mazums.ac.ir |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) frontiersin.org |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the molecular structure of this compound. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H-NMR spectra of this compound would show distinct signals corresponding to the aromatic protons, the protons of the diethylamino group, and the methylene (B1212753) protons of the ethyl ester chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the connectivity of the atoms. For instance, the aromatic protons would appear in the downfield region of the spectrum, while the aliphatic protons would be found in the upfield region. azom.com

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. slideshare.net Each unique carbon atom in the this compound molecule gives rise to a distinct signal in the ¹³C-NMR spectrum. nih.gov The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, carbonyl, aliphatic). rsc.org Due to the low natural abundance of the ¹³C isotope, Fourier transform techniques are essential for obtaining spectra with a good signal-to-noise ratio. slideshare.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for more complex structural assignments, confirming the connectivity between protons and carbons. azom.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~165-175 |

| Aromatic C-O | ~150-160 |

| Aromatic C-N | ~140-150 |

| Unsubstituted Aromatic C | ~110-130 |

| Methylene C-O | ~60-70 |

| Methylene C-N | ~45-55 |

Note: These are approximate predicted values and actual experimental values may vary.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. tandfonline.comwikipedia.org The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational bands for this compound include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine group.

C-H stretch (aromatic): Bands typically appearing above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands appearing below 3000 cm⁻¹.

C=O stretch (ester): A strong, sharp band around 1700-1730 cm⁻¹.

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.